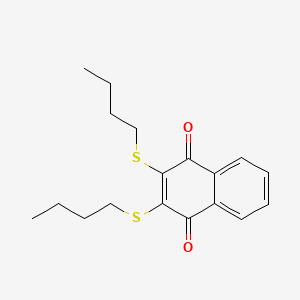

2,3-Bis(n-butylthio)-1,4-naphthalenedione

Description

Chemical Nomenclature and Structural Identification

This compound represents a structurally sophisticated member of the naphthoquinone family, characterized by its systematic nomenclature that precisely describes its molecular architecture. The compound's International Union of Pure and Applied Chemistry name, 2,3-bis(butylsulfanyl)naphthalene-1,4-dione, clearly delineates the positioning of two butylthio substituents at the 2 and 3 positions of the naphthalene-1,4-dione core structure. The molecular formula C₁₈H₂₂O₂S₂ indicates a molecular weight of 334.5 grams per mole, reflecting the substantial contribution of the two butyl chains and sulfur atoms to the overall molecular mass.

The compound's chemical identity is further established through multiple standardized identification parameters that facilitate its recognition across various chemical databases and regulatory systems. The Chemical Abstracts Service registry number 671189-54-1 serves as the primary unique identifier for this compound in chemical literature and commercial applications. The International Chemical Identifier string InChI=1S/C18H22O2S2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 provides a complete structural description that enables computational analysis and database searching.

Table 1. Comprehensive Chemical Identification Parameters for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 671189-54-1 |

| Molecular Formula | C₁₈H₂₂O₂S₂ |

| Molecular Weight | 334.5 g/mol |

| International Chemical Identifier Key | KZJVVMVXUXJHOY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC |

| Molecular Design Limited Number | MFCD06656510 |

The structural architecture of this compound features a planar naphthoquinone core with two flexible n-butyl chains attached through sulfur atoms, creating a molecule with both rigid aromatic character and flexible aliphatic regions. This structural duality imparts unique physicochemical properties that distinguish it from simpler naphthoquinone derivatives. The presence of two thioether linkages at adjacent positions on the quinone ring creates opportunities for diverse chemical interactions and potential biological activities, while the butyl chains provide lipophilic character that may influence membrane permeability and bioavailability.

Historical Context of 1,4-Naphthoquinone Derivatives in Organic Chemistry

The historical development of 1,4-naphthoquinone derivatives represents one of the most significant chapters in the evolution of quinone chemistry, with roots extending back to the early recognition of these compounds as important natural products and synthetic targets. The fundamental 1,4-naphthoquinone structure, characterized by a naphthalene ring system with ketone functionalities at positions 1 and 4, was first recognized for its widespread occurrence in nature and its distinctive chemical reactivity patterns. Early investigations revealed that natural 1,4-naphthoquinones such as lawsone, juglone, and plumbagin possessed remarkable biological activities, establishing these compounds as important templates for medicinal chemistry research.

The synthetic chemistry of 1,4-naphthoquinones underwent significant advancement during the mid-20th century with the development of efficient industrial processes for their preparation. The aerobic oxidation of naphthalene over vanadium oxide catalysts emerged as the predominant industrial method for producing the parent 1,4-naphthoquinone, with the reaction proceeding according to the stoichiometry C₁₀H₈ + 3/2 O₂ → C₁₀H₆O₂ + H₂O. This industrial process enabled large-scale production of naphthoquinone derivatives and facilitated extensive research into their chemical modifications and applications.

Laboratory-scale synthetic methodologies for 1,4-naphthoquinone derivatives expanded dramatically with the introduction of diverse oxidation protocols and substitution reactions. The oxidation of various naphthalene derivatives using chromium trioxide emerged as a particularly valuable laboratory method, providing access to substituted naphthoquinones under controlled conditions. These synthetic advances laid the foundation for the preparation of complex derivatives such as this compound, which requires sophisticated synthetic strategies to achieve the precise placement of thioether substituents.

Table 2. Historical Milestones in 1,4-Naphthoquinone Derivative Development

| Time Period | Key Development | Significance |

|---|---|---|

| Early 1900s | Recognition of natural naphthoquinones | Establishment of biological importance |

| 1940s-1950s | Industrial vanadium-catalyzed synthesis | Large-scale production capability |

| 1960s-1970s | Laboratory oxidation methodologies | Synthetic accessibility improvement |

| 1980s-1990s | Mechanistic understanding of reactivity | Rational design principles |

| 2000s-present | Advanced functionalization strategies | Complex derivative synthesis |

The mechanistic understanding of 1,4-naphthoquinone reactivity evolved significantly through detailed studies of their electronic structure and reaction pathways. These compounds exhibit characteristic behavior as both electron acceptors and dienophiles, participating readily in Diels-Alder reactions and nucleophilic addition processes. The quinone ring system's conjugated carbonyl groups create a highly electrophilic environment that facilitates the addition of various nucleophiles, including sulfur-containing species that form thioether linkages.

Significance of Thioether Functionalization in Quinoid Systems

Thioether functionalization of quinoid systems represents a transformative approach in modern organic synthesis, offering unique advantages in terms of chemical stability, reactivity modulation, and biological activity enhancement. The incorporation of thioether groups into 1,4-naphthoquinone structures fundamentally alters their electronic properties and chemical behavior, creating molecules with enhanced therapeutic potential and improved pharmacological profiles. The strategic placement of thioether substituents at specific positions on the quinone ring allows for precise control over the compound's reactivity and selectivity in biological systems.

The synthetic methodologies for achieving thioether functionalization in quinoid systems have evolved significantly, with recent advances demonstrating efficient one-pot protocols for carbon-sulfur bond formation. The development of oxidative radical carbon-hydrogen/sulfur-hydrogen cross-coupling reactions has enabled the direct introduction of thioether groups into hydroquinone precursors, followed by oxidation to yield the desired quinonyl thioethers. These methodological advances have made compounds like this compound more accessible through practical synthetic routes.

The electronic effects of thioether substitution on quinoid systems involve complex interactions between the sulfur atoms and the quinone π-system, resulting in modified redox potentials and altered reactivity patterns. The sulfur atoms in thioether groups can participate in various types of molecular interactions, including π-sulfur interactions and coordination with metal centers, which expand the range of potential applications for these compounds. The presence of multiple thioether groups, as in this compound, creates opportunities for multidentate coordination and enhanced binding affinity to biological targets.

Table 3. Comparative Properties of Thioether-Functionalized versus Unfunctionalized Naphthoquinones

| Property | Unfunctionalized Naphthoquinones | Thioether-Functionalized Naphthoquinones |

|---|---|---|

| Chemical Stability | Moderate, susceptible to nucleophilic attack | Enhanced, thioether groups provide protection |

| Lipophilicity | Variable, depends on substituents | Generally increased due to alkyl chains |

| Redox Potential | Standard quinone values | Modified by electronic effects of sulfur |

| Biological Activity | Broad spectrum but limited selectivity | Enhanced selectivity and potency |

| Synthetic Accessibility | Straightforward oxidation methods | Requires specialized functionalization |

The biological significance of thioether functionalization in quinoid systems extends beyond simple chemical modification to encompass fundamental changes in molecular recognition and biological activity. Studies have demonstrated that thioether-substituted naphthoquinones exhibit enhanced selectivity for specific biological targets, including enzymes involved in cellular energy metabolism and protein synthesis. The thioether groups can form specific interactions with amino acid residues in protein binding sites, leading to improved binding affinity and selectivity compared to unfunctionalized quinones.

The mechanism of action of thioether-functionalized naphthoquinones often involves the formation of covalent bonds with nucleophilic residues in biological targets, particularly cysteine residues that contain reactive thiol groups. This covalent binding mechanism provides a basis for the enhanced biological activity observed with compounds like this compound. The dual thioether substitution pattern in this compound creates multiple opportunities for molecular interactions, potentially leading to unique biological activities that distinguish it from simpler naphthoquinone derivatives.

Structure

2D Structure

Propriétés

IUPAC Name |

2,3-bis(butylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2S2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJVVMVXUXJHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649840 | |

| Record name | 2,3-Bis(butylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671189-54-1 | |

| Record name | 2,3-Bis(butylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(n-butylthio)-1,4-naphthalenedione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with n-butylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Bis(n-butylthio)-1,4-naphthalenedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the naphthalenedione core to naphthalenediol.

Substitution: The n-butylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Naphthalenediol derivatives.

Substitution: Various substituted naphthalenedione derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

Naphthoquinones, including derivatives like 2,3-bis(n-butylthio)-1,4-naphthalenedione, have demonstrated significant antimicrobial activity. Studies have shown that naphthoquinone derivatives can inhibit the growth of various bacterial and fungal strains. For instance:

- Antibacterial Activity : Research indicates that naphthoquinones can effectively suppress the growth of pathogenic bacteria such as Mycobacterium tuberculosis and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

- Antifungal Activity : Compounds in this class have also shown efficacy against fungal infections by inhibiting key enzymes involved in fungal metabolism .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Naphthoquinone derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. Key findings include:

- Cell Proliferation Inhibition : Studies have reported that naphthoquinone derivatives can significantly reduce cell viability in various cancer cell lines, including prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancers .

- Mechanisms of Action : The anticancer effects are attributed to the induction of oxidative stress and the activation of apoptotic pathways through the modulation of Bcl-2 family proteins .

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several naphthoquinone derivatives against Staphylococcus aureus and Candida albicans. Among these compounds, this compound exhibited superior antibacterial activity compared to standard antibiotics .

Anticancer Activity

In a preclinical trial reported in Cancer Letters, researchers assessed the antiproliferative effects of various naphthoquinones on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Pharmacological Insights

The pharmacological profile of this compound suggests it may serve as a lead compound for developing new therapeutic agents. Its ability to modulate cellular pathways associated with inflammation and cancer makes it a candidate for further research into its mechanisms and potential clinical applications.

Mécanisme D'action

The mechanism of action of 2,3-Bis(n-butylthio)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes or receptors. The n-butylthio groups can participate in binding interactions, while the naphthalenedione core can undergo redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of 1,4-Naphthalenedione Derivatives

Antimicrobial Activity

- 1,4-Naphthalenedione : Exhibits β-lactamase inhibitory activity, synergizing with amoxicillin to combat β-lactam-resistant Staphylococcus aureus .

- 2,3-Epoxy-prenyl derivative : Shows broad-spectrum antibiotic activity against bacteria and fungi, with antioxidant efficacy comparable to α-tocopherol .

- Dichlone : Primarily used as an agricultural fungicide and bactericide due to its reactive chloro substituents .

Enzyme Inhibition

Antioxidant Capacity

- The epoxy-prenyl analog isolated from Brazilian red propolis demonstrates antioxidant activity through radical scavenging, likely mediated by its conjugated quinone system .

Physicochemical and Industrial Relevance

- In contrast, polar groups like epoxy or hydroxyl reduce lipophilicity .

- Synthetic Utility: this compound serves as a precursor for complex heterocycles, such as 2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediylimino)]bis derivatives .

Activité Biologique

2,3-Bis(n-butylthio)-1,4-naphthalenedione (CAS No. 671189-54-1) is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two butylthio groups attached to the naphthalenedione structure. This modification significantly influences its biological activity compared to other naphthoquinones.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Similar compounds in the naphthoquinone family have shown effectiveness against various pathogens:

- Bacterial Inhibition : Studies have demonstrated that naphthoquinones can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

- Fungal Activity : Naphthoquinones are also effective against fungal strains, including those resistant to conventional antifungals .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Mechanism of Action : This compound induces apoptosis in cancer cells through multiple pathways:

- ROS Generation : It promotes ROS production leading to oxidative damage and cell death .

- Cell Cycle Arrest : It has been shown to disrupt cell cycle progression in cancer cells, particularly affecting the G1/S transition .

- Targeting Specific Pathways : Naphthoquinones can inhibit key signaling pathways involved in cancer progression, such as NF-κB and STAT3 pathways .

Case Studies

Several studies have evaluated the efficacy of naphthoquinone derivatives in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | TBD | Induces apoptosis via ROS generation |

| Plumbagin | HT29 (Colorectal Cancer) | 3.67 | Cell cycle arrest and apoptosis induction |

| Compound X | MCF-7 (Breast Cancer) | TBD | Inhibition of NF-κB signaling |

Note: TBD indicates that specific data for this compound's IC50 is not yet available but is under investigation.

The biological mechanisms through which this compound exerts its effects include:

- Oxidative Stress Induction : By increasing ROS levels within cells, it leads to lipid peroxidation and DNA damage.

- Apoptosis Pathway Activation : The compound activates caspases and alters mitochondrial membrane potential, promoting apoptotic cell death.

- Inhibition of Tumor Growth Factors : It may downregulate factors that promote tumor growth and metastasis.

Q & A

Q. What are the recommended synthetic methodologies for 2,3-Bis(n-butylthio)-1,4-naphthalenedione, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution of 1,4-naphthoquinone with n-butylthiol groups. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to prevent oxidation of thiols.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., δ ~2.8–3.2 ppm for thioether protons). 2D-COSY and HMBC correlate proton-proton and proton-carbon interactions, resolving ambiguities in aromatic regions .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (theoretical [M+H]⁺ = 446.71) .

- IR : C=O stretching (~1670 cm⁻¹) and C-S (~650 cm⁻¹) validate functional groups .

Q. How do physicochemical properties (e.g., solubility) influence experimental design?

- Solubility : Highly lipophilic; dissolve in DMSO or DCM for biological assays. For aqueous systems, use cyclodextrin-based solubilization.

- Stability : Susceptible to photooxidation; store in amber vials at –20°C under inert gas.

- Handling : Use PPE (gloves, goggles) due to potential toxicity (see advanced questions) .

Advanced Research Questions

Q. What mechanistic insights exist regarding its antitumor activity and apoptosis induction?

- ROS generation : The quinone moiety undergoes redox cycling, producing reactive oxygen species (ROS) that trigger mitochondrial apoptosis. Validate via DCFH-DA fluorescence assays and caspase-3/7 activation .

- Target identification : Use proteomics (e.g., SILAC) to identify binding partners like thioredoxin reductase or Bcl-2 family proteins.

- Contradictions : Some studies report cytotoxicity at low µM (IC₅₀ = 5–10 µM in HeLa), while others note resistance in glutathione-overexpressing cell lines. Address via N-acetylcysteine (NAC) co-treatment controls .

Q. How should experimental designs account for data variability in dose-response studies?

- Optimize dosing : Pre-test solubility and stability in culture media (e.g., DMEM + 10% FBS) to avoid precipitation.

- Time-course analysis : Monitor effects at 24, 48, and 72 hours to capture delayed apoptosis.

- Statistical rigor : Use ≥3 biological replicates and nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculations. Report SEM and p-values for ANOVA .

Q. What strategies resolve contradictions in reported redox behaviors?

- Electrochemical profiling : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) quantifies redox potentials (E₁/2 ~–0.3 V vs. SCE for quinone reduction).

- Theoretical modeling : DFT calculations (e.g., Gaussian09) correlate electronic structure with experimental redox activity.

- Context dependency : Assess microenvironment factors (pH, O₂ levels) using hypoxia chambers or chelators (e.g., deferoxamine) .

Q. How can structural modifications enhance selectivity or reduce off-target effects?

- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂) at C5/C8 to modulate redox potential.

- Prodrug approaches : Mask thioethers with ester linkers for targeted release in high-GSH environments (e.g., tumors).

- SAR studies : Compare analogues (e.g., n-octylthio vs. n-butylthio derivatives) using cytotoxicity screens and molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.